1-Methoxy-2-propanol

Toxicology Occupational Health Metabolism

1-甲氧基-2-丙醇 (PGME) 是蒸发最快的二醇醚溶剂(蒸发速率 0.62,相对于乙酸正丁酯),专为需要快速干燥且不留残渣的应用而设计。它具有高树脂溶解力、低表面张力和完全水溶性,是光刻胶稀释、PCB 清洗、柔印油墨和水性涂料的理想选择。严格的异构体控制(α-异构体 ≥99.5%,β-异构体 ≤0.4%)可确保低毒性和 REACH 合规性。选择 PGME 以获得卓越性能和法规保障。

Molecular Formula C4H10O2
H3CCHOHCH2OCH3
C4H10O2
Molecular Weight 510.8 g/mol
CAS No. 107-98-2
Cat. No. B031579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-propanol
CAS107-98-2
Synonyms1-Methoxy-2-hydroxypropane;  2-Methoxy-1-methylethanol;  3-Methoxy-2-propanol;  BYK 4510;  Closol;  Dowanol 33B;  Dowtherm 209;  Methoxyisopropanol;  NSC 2409;  Propylene Glycol 1-Methyl Ether
Molecular FormulaC4H10O2
H3CCHOHCH2OCH3
C4H10O2
Molecular Weight510.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3
InChIKeyARXJGSRGQADJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / 2.5 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66° F (NTP, 1992)
11.10 M
In water, 100 mg/mL at 19 °C
Miscible with water
Miscible in all proportions with organic solvents
Solubility in water: very good
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-propanol (CAS 107-98-2) Procurement Guide: Fast-Evaporating Glycol Ether for Coatings and Electronics


1-Methoxy-2-propanol (CAS 107-98-2), also known as propylene glycol monomethyl ether (PGME) or α-propylene glycol monomethyl ether, is a colorless, hygroscopic glycol ether solvent with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol . It is the α-isomer of propylene glycol monomethyl ether, characterized by a secondary alcohol structure (hydroxyl group on the second carbon) and a methoxy group on the first carbon [1]. The compound is completely miscible with water and many organic solvents, exhibiting a boiling point range of 118–120°C and a flash point of approximately 31–33°C . It is registered under REACH and manufactured/imported into the EEA at ≥100,000 to <1,000,000 tonnes per annum [2].

Why 1-Methoxy-2-propanol Cannot Be Simply Substituted with Generic Glycol Ethers


Generic substitution of 1-methoxy-2-propanol (PGME) with other glycol ethers is inadvisable due to critical differences in toxicological profile, evaporation kinetics, and regulatory status that directly impact process safety, formulation performance, and compliance. The β-isomer (2-methoxy-1-propanol), which may be present as an impurity in inadequately purified commercial PGME, exhibits markedly higher toxicity due to its metabolism to the teratogenic metabolite 2-methoxypropionic acid (2-MPA) [1]. Furthermore, 1-methoxy-2-propanol is the fastest-evaporating solvent within the glycol ether family, with an evaporation rate of 0.62 (relative to n-butyl acetate = 1), a property that cannot be matched by slower-evaporating alternatives such as dipropylene glycol monomethyl ether (DPM) or PGME acetate (PGMEA) [2]. Substitution with ethylene glycol ethers such as 2-methoxyethanol introduces substantially greater reproductive and developmental toxicity concerns [3].

1-Methoxy-2-propanol (PGME) Product-Specific Quantitative Evidence: Differentiated Performance vs. Closest Analogs


Isomer-Specific Toxicity: 1-Methoxy-2-propanol (α-Isomer) vs. 2-Methoxy-1-propanol (β-Isomer)

The α-isomer (1-methoxy-2-propanol, M2P) and β-isomer (2-methoxy-1-propanol) of propylene glycol monomethyl ether exhibit fundamentally different toxicological profiles due to divergent metabolic pathways. The β-isomer is metabolized to 2-methoxypropionic acid (2-MPA), a known teratogenic metabolite, whereas the α-isomer does not form this metabolite [1]. In a controlled human volunteer study, exposure to 99.7% pure PGME-α (containing approximately 0.3% β-isomer) at vapor concentrations up to 95 ppm for 6 hours resulted in urinary 2-MPA levels ranging from under the detection limit to 0.30 mg/L, which were not significantly elevated above non-exposed controls. In contrast, dermal exposure to 30% PGME-α liquid for 1 hour produced urinary 2-MPA levels up to 2.10 mg/L [1]. This demonstrates that even trace β-isomer contamination in commercial 1-methoxy-2-propanol can generate quantifiable toxic metabolite burden upon dermal exposure [2].

Toxicology Occupational Health Metabolism Regulatory Compliance

Evaporation Rate Differentiation: 1-Methoxy-2-propanol vs. Other Glycol Ethers

1-Methoxy-2-propanol is the fastest-evaporating solvent within the glycol ether family, with a relative evaporation rate of 0.62 (n-butyl acetate = 1.00) [1][2]. This evaporation rate is substantially faster than that of dipropylene glycol monomethyl ether (DPM), which has a significantly slower evaporation profile due to its higher molecular weight, and faster than propylene glycol monomethyl ether acetate (PGMEA), which has a boiling point of 146°C compared to 118–120°C for PGME [3]. The rapid evaporation of 1-methoxy-2-propanol enables shorter drying times in coating and ink applications and facilitates efficient residue-free cleaning in electronics manufacturing where solvent retention must be minimized [1].

Coatings Formulation Printing Inks Electronics Cleaning Solvent Selection

Vapor-Liquid Equilibrium Behavior: 1-Methoxy-2-propanol vs. PGMEA in Binary Systems

Isobaric vapor-liquid equilibrium (VLE) data measured at 93.3, 53.3, and 26.7 kPa for binary systems of water + PGME, water + PGMEA, and PGME + PGMEA reveal distinct phase behavior differences that impact solvent recovery and separation processes [1]. The VLE data demonstrate that 1-methoxy-2-propanol (PGME) and its acetate (PGMEA) exhibit different azeotropic behavior with water, with PGME showing greater water miscibility (completely miscible) compared to PGMEA (solubility 19.8 g/100 mL H₂O at 25°C) [2]. This difference in hydrophilicity directly affects distillation column design and solvent recycling efficiency in industrial operations where these solvents are used in aqueous formulations [1].

Distillation Solvent Recovery Process Engineering Phase Equilibria

Purity and Isomer Specification: High-Purity Grade 1-Methoxy-2-propanol vs. Technical Grade

Commercial 1-methoxy-2-propanol is available in varying purity grades, with industrial high-purity specifications requiring ≥99.5% 1-methoxy-2-propanol and ≤0.4% β-isomer (2-methoxy-1-propanol) content . This specification is critical because the β-isomer is teratogenic and its presence in commercial PGME must be strictly controlled [1]. Standard industrial production via NaOH-catalyzed addition of methanol to propylene oxide typically yields a mixture containing approximately 90% desired α-isomer, 5% β-isomer, and 5% dipropylene glycol monomethyl ether, necessitating costly fractional distillation to achieve saleable purity [1]. Procuring high-purity grade (≥99.5%) with verified low β-isomer content (≤0.4%) is essential for applications in semiconductor cleaning, pharmaceutical synthesis, and high-performance coatings where impurities can compromise product quality or introduce toxicity concerns .

Quality Control Semiconductor Manufacturing Coatings Analytical Chemistry

Occupational Exposure Limit Comparison: PGME vs. Ethylene Glycol Methyl Ether (2-Methoxyethanol)

1-Methoxy-2-propanol (PGME) is positioned as a less toxic alternative to short-chain ethylene glycol ethers such as 2-methoxyethanol (ethylene glycol monomethyl ether, EGME) [1]. The Dutch Expert Committee for Occupational Standards recommends an 8-hour TWA occupational exposure limit of 100 ppm (375 mg/m³) for PGME containing ≤5% β-isomer, and 100 ppm (550 mg/m³) for PGMEA [2]. In contrast, 2-methoxyethanol is subject to far more stringent controls due to its demonstrated reproductive and developmental toxicity, including testicular effects and teratogenicity [3]. This regulatory divergence reflects fundamental toxicological differences: PGME (α-isomer) does not metabolize to the alkoxyacetic acid metabolites that mediate ethylene glycol ether toxicity [3].

Industrial Hygiene Regulatory Compliance Occupational Safety Solvent Substitution

1-Methoxy-2-propanol (PGME) Optimal Application Scenarios Based on Quantitative Evidence


Semiconductor and PCB Manufacturing: High-Purity Cleaning and Photoresist Thinning

For semiconductor fabrication and printed circuit board (PCB) manufacturing, high-purity 1-methoxy-2-propanol (≥99.5% α-isomer, ≤0.4% β-isomer) is the preferred solvent for photoresist thinning, edge bead removal, and flux residue cleaning . The rapid evaporation rate (0.62 vs. n-butyl acetate) ensures minimal solvent residue on sensitive electronic components, while the strict β-isomer control prevents introduction of teratogenic impurities into cleanroom environments [1]. The compound's low surface tension and high solvency for resin residues enable effective cleaning without substrate damage .

High-Speed Printing Inks: Fast-Drying Formulations for Flexographic and Gravure Processes

In high-speed flexographic and gravure printing operations, 1-methoxy-2-propanol serves as an optimal fast-evaporating carrier fluid. Its evaporation rate of 0.62 (fastest in the glycol ether class) enables precise control of drying times, preventing screen clogging and ensuring sharp print definition [1]. Slower-evaporating alternatives such as DPM or PGMEA would extend drying times and reduce production throughput. The compound's complete water miscibility also facilitates formulation of aqueous ink systems with excellent resin compatibility [2].

Industrial Coatings: Active Solvent for Water-Reducible and Solvent-Based Systems

1-Methoxy-2-propanol functions as a highly effective active solvent and coupling agent in water-reducible acrylic, epoxy, and polyurethane coatings . Its balanced hydrophilic-lipophilic character, derived from the presence of both ether and secondary alcohol functional groups, enables it to couple organic resins with aqueous phases, improving film flow and leveling characteristics [2]. The compound's rapid evaporation facilitates faster coating cure times compared to slower glycol ethers, while its favorable toxicological profile (OEL 100 ppm TWA) supports workplace safety relative to ethylene glycol ether alternatives [3].

Regulated Manufacturing: REACH-Compliant Solvent Replacement for Ethylene Glycol Ethers

For industrial operations subject to REACH and occupational exposure regulations, 1-methoxy-2-propanol offers a compliant replacement for restricted ethylene glycol ethers such as 2-methoxyethanol [3]. With a REACH registration confirming manufacture/import at ≥100,000 tonnes per annum in the EEA and an established OEL of 100 ppm (375 mg/m³) TWA, PGME provides a well-characterized regulatory pathway [4]. Its toxicological profile—specifically the absence of metabolism to teratogenic alkoxyacetic acids—makes it the scientifically justified choice for solvent substitution initiatives in coatings, cleaning, and chemical synthesis [3].

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